Dichlormate

Beschreibung

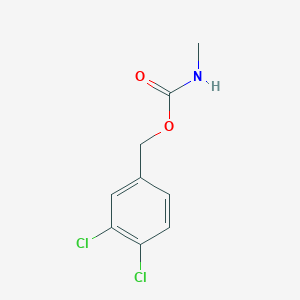

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVOTYIOPGIVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041853 | |

| Record name | Dichlormate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966-58-1 | |

| Record name | Dichlormate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1966-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlormate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001966581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlormate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA707PJIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Properties of Dichromate Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of dichromate salts. Dichromates are inorganic compounds containing the dichromate anion (Cr₂O₇²⁻), where chromium is in its +6 oxidation state.[1] These salts are notable for their strong oxidizing capabilities, vibrant orange-red coloration, and significant industrial and laboratory applications.[2] However, their utility is coupled with considerable toxicity, necessitating careful handling and a thorough understanding of their chemical behavior.[3]

Physical and Chemical Properties

Dichromate salts are typically crystalline solids that are orange to red in color.[4] They are generally soluble in water, with solubility varying significantly with temperature and the nature of the cation.[5] A key characteristic of dichromate salts in aqueous solution is their existence in a pH-dependent equilibrium with the chromate ion (CrO₄²⁻).

Data Presentation: Physical and Solubility Data

The following tables summarize key quantitative data for common dichromate salts.

| Property | Potassium Dichromate (K₂Cr₂O₇) | Sodium Dichromate (Na₂Cr₂O₇) | Ammonium Dichromate ((NH₄)₂Cr₂O₇) |

| Molar Mass | 294.185 g/mol | 261.97 g/mol (anhydrous) | 252.07 g/mol |

| Appearance | Bright orange-red crystals | Red or red-orange crystalline solid | Orange-red crystals |

| Melting Point | 398 °C | 356.7 °C | 180 °C (decomposes) |

| Boiling Point | 500 °C (decomposes) | 400 °C (decomposes) | Decomposes |

| Density | 2.676 g/cm³ | 2.52 g/cm³ | 2.115 g/cm³ |

| Solubility in Water ( g/100 mL) | |||

| 0 °C | 4.9 | 163 (as dihydrate) | 18.2 |

| 20 °C | 13 | 180 (as dihydrate) | 35.6 |

| 25 °C | 15.1 | 73 | 40 |

| 40 °C | 20.9 | 220.5 (as dihydrate) | - |

| 60 °C | 31.3 | 283 (as dihydrate) | - |

| 100 °C | 102 | 385 (as dihydrate) | 156 |

Redox Properties

Dichromate salts are powerful oxidizing agents, a property that underpins many of their applications. The standard electrode potential for the reduction of the dichromate ion to chromium(III) in acidic solution is +1.33 V.

Half-Reaction: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)

This high positive potential indicates a strong tendency to accept electrons, enabling the oxidation of a wide range of substances, including alcohols, aldehydes, and ferrous ions. The oxidizing strength of dichromate is significantly greater in acidic conditions compared to alkaline conditions where the chromate ion predominates.

Chromate-Dichromate Equilibrium

In aqueous solutions, dichromate and chromate ions coexist in a reversible equilibrium that is highly dependent on pH.

Equilibrium Reaction: 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

In acidic solutions (low pH), the equilibrium shifts to the right, favoring the formation of the orange dichromate ion. Conversely, in alkaline solutions (high pH), the equilibrium shifts to the left, favoring the yellow chromate ion. This equilibrium can be visually and spectrophotometrically monitored, with isosbestic points observed in the UV-Vis spectrum where the molar absorptivity of the two species is equal.

Thermal Decomposition

The thermal stability of dichromate salts varies depending on the cation. Upon heating, they decompose to yield chromium(III) oxide (Cr₂O₃), along with other products. For instance, ammonium dichromate undergoes a vigorous, exothermic decomposition, often demonstrated as the "volcano" experiment, producing nitrogen gas, water vapor, and a voluminous green powder of chromium(III) oxide.

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

Sodium dichromate decomposes at around 400 °C, while potassium dichromate decomposes at 500 °C.

Experimental Protocols

Redox Titration with Potassium Dichromate

This protocol outlines the determination of iron(II) concentration using a standardized potassium dichromate solution.

Materials:

-

Standard potassium dichromate solution (e.g., 0.1 N)

-

Iron(II) solution of unknown concentration

-

1 M Sulfuric acid (H₂SO₄)

-

Phosphoric acid (H₃PO₄)

-

Sodium diphenylamine sulfonate indicator

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into an Erlenmeyer flask.

-

Add approximately 10 mL of 1 M H₂SO₄ and 5 mL of phosphoric acid.

-

Add 8-10 drops of sodium diphenylamine sulfonate indicator.

-

Titrate with the standard potassium dichromate solution from a burette until the first permanent violet-blue color appears.

-

Record the volume of potassium dichromate solution used.

-

Repeat the titration at least twice more for accuracy.

Calculation: The concentration of iron(II) can be calculated using the stoichiometry of the reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Synthesis of Potassium Dichromate from Chromite Ore

The industrial preparation of potassium dichromate involves a multi-step process starting from chromite ore (FeCr₂O₄).

Overall Process:

-

Roasting: Chromite ore is roasted with sodium carbonate (Na₂CO₃) and air at high temperatures (around 1000-1300 °C) to convert the chromium to sodium chromate (Na₂CrO₄). 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂

-

Leaching and Conversion: The sodium chromate is leached with water and then acidified with sulfuric acid or carbon dioxide to convert it to sodium dichromate (Na₂Cr₂O₇). 2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O

-

Metathesis: Potassium dichromate is then precipitated by treating the sodium dichromate solution with potassium chloride (KCl), taking advantage of its lower solubility. Na₂Cr₂O₇ + 2KCl → K₂Cr₂O₇ + 2NaCl

Spectrophotometric Analysis of the Chromate-Dichromate Equilibrium

This experiment demonstrates the pH-dependent equilibrium between chromate and dichromate ions using UV-Visible spectrophotometry.

Materials:

-

0.001 M Potassium chromate (K₂CrO₄) solution

-

0.001 M Potassium dichromate (K₂Cr₂O₇) solution

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

UV-Visible spectrophotometer and cuvettes

Procedure:

-

Record the UV-Vis spectrum of the 0.001 M potassium chromate solution.

-

To the same cuvette, add a few drops of 1 M HCl, mix, and record the spectrum again, observing the color change to orange.

-

Record the UV-Vis spectrum of the 0.001 M potassium dichromate solution.

-

To this cuvette, add a few drops of 1 M NaOH, mix, and record the spectrum, noting the color change to yellow.

-

Analyze the spectra to identify the absorption maxima for both ions and any isosbestic points.

Toxicology and Safety

Dichromate salts, as sources of hexavalent chromium (Cr(VI)), are classified as toxic and carcinogenic. The toxicity is primarily attributed to the dichromate anion's ability to be readily absorbed by cells through sulfate and phosphate transport channels.

Once inside the cell, Cr(VI) is reduced to the more stable Cr(III) oxidation state. This reductive process generates reactive oxygen species (ROS), leading to significant oxidative stress and DNA damage. The resulting Cr(III) can then form stable adducts with DNA and proteins, causing DNA strand breaks and chromosomal aberrations, which are key drivers of its carcinogenicity.

Due to their hazardous nature, dichromate salts must be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. All waste containing dichromate should be treated as hazardous and disposed of according to institutional and regulatory guidelines.

References

- 1. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Potassium Dichromate Induced Cytotoxicity, Genotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Dichromate | K2Cr2O7 | CID 24502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. recrystallization - Solubility of Potassium Dichromate in Water - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Structure and Bonding of the Dichromate Ion (Cr₂O₇²⁻)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the molecular structure, bonding characteristics, and experimental characterization of the dichromate ion (Cr₂O₇²⁻). The dichromate ion is a prevalent oxoanion of chromium in its +6 oxidation state, widely recognized for its potent oxidizing properties and its role in various chemical syntheses and analytical procedures.[1][2][3] A thorough understanding of its structural and electronic properties is fundamental to harnessing its chemical reactivity and understanding its toxicological profile.

Molecular Structure and Geometry

The dichromate ion consists of two chromium atoms and seven oxygen atoms, with an overall charge of -2.[1][4] The fundamental structure is comprised of two tetrahedral CrO₄ units that share a common oxygen atom, referred to as the bridging oxygen. This arrangement results in two distinct types of chromium-oxygen bonds: six terminal Cr-O bonds (Cr-Ot) and two bridging Cr-O bonds (Cr-Ob).

Each chromium atom is tetrahedrally coordinated to four oxygen atoms. The overall structure of the ion is not linear. The geometry around the bridging oxygen atom dictates the spatial relationship between the two tetrahedral units, with a characteristic Cr-O-Cr bond angle.

Quantitative Structural Data

The precise geometric parameters of the dichromate ion have been determined primarily through X-ray crystallography of its various salts. These studies reveal key differences between the terminal and bridging bonds. The six terminal Cr-O bonds are shorter and equivalent in length due to resonance, while the two bridging Cr-O bonds are significantly longer.

| Parameter | Description | Average Value | Data Source |

| Cr-Ot Bond Length | The distance between a chromium atom and a terminal oxygen atom. | 163 pm | |

| Cr-Ob Bond Length | The distance between a chromium atom and the bridging oxygen atom. | 179 pm | |

| Cr-O-Cr Bond Angle | The angle formed by the two chromium atoms and the bridging oxygen. | 126° | |

| O-Cr-O Bond Angle | The angle within the tetrahedral units, approximately. | 109.5° | |

| Cr Oxidation State | The oxidation state of each chromium atom in the ion. | +6 |

Bonding Characteristics

The bonding in the dichromate ion can be described using both Valence Bond Theory and Molecular Orbital Theory, which provide complementary insights into its electronic structure and stability.

Valence Bond Theory Perspective

From a Valence Bond Theory standpoint, the chromium(VI) centers, with an electron configuration of [Ar] 3d⁰, utilize their vacant 3d, 4s, and 4p orbitals for bonding. The tetrahedral geometry around each chromium atom is consistent with sp³ hybridization .

-

Terminal Cr-Ot Bonds : These bonds are significantly shorter than a typical Cr-O single bond. This is attributed to substantial double bond character arising from pπ-dπ bonding . This involves the overlap of filled 2p orbitals on the terminal oxygen atoms with empty 3d orbitals on the chromium atom. The six terminal bonds are equivalent due to resonance, which delocalizes the negative charge and the π-bonding across these atoms.

-

Bridging Cr-Ob Bonds : These are longer and weaker than the terminal bonds, more closely resembling Cr-O single bonds. The bridging oxygen atom is also considered to be sp³ hybridized.

References

An In-depth Technical Guide to the Synthesis and Preparation of Potassium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and preparation of potassium dichromate (K₂Cr₂O₇), a crucial inorganic compound with wide applications as an oxidizing agent in various laboratory and industrial processes. This guide details the primary industrial manufacturing process starting from chromite ore, alternative synthesis methodologies, purification techniques, and key experimental protocols.

Overview of Potassium Dichromate

Potassium dichromate is a bright, red-orange crystalline ionic solid.[1] It is a prominent oxidizing agent in organic chemistry, milder and more selective than potassium permanganate.[1] Unlike the more industrially common sodium dichromate, potassium dichromate has the significant laboratory advantage of not being deliquescent (absorbing moisture from the air).[1][2] As a hexavalent chromium compound, it is acutely and chronically harmful to health and requires careful handling.[1]

Key Properties:

-

Molecular Formula: K₂Cr₂O₇

-

Molar Mass: 294.185 g/mol

-

Appearance: Red-orange crystalline solid

-

Melting Point: 398 °C

-

Boiling Point: 500 °C (decomposes)

-

Solubility: Insoluble in alcohol and acetone. Its solubility in water is highly dependent on temperature, a property exploited in its purification.

Industrial Synthesis from Chromite Ore

The industrial production of potassium dichromate is a multi-stage process that begins with chromite ore (FeCr₂O₄). The overall process involves the conversion of chromium(III) in the ore to a soluble chromium(VI) compound, followed by conversion to the final potassium salt. The process can be logically divided into three primary steps.

Step 1: Conversion of Chromite Ore to Sodium Chromate

The first step involves the oxidative roasting of finely powdered chromite ore with sodium carbonate (Na₂CO₃) and a flux like lime in a reverberatory furnace with excess air. This high-temperature reaction converts the insoluble iron chromium oxide into soluble sodium chromate (Na₂CrO₄), leaving behind insoluble iron(III) oxide.

Reaction: 4 FeCr₂O₄ (Chromite) + 8 Na₂CO₃ (Sodium Carbonate) + 7 O₂ (Oxygen) → 8 Na₂CrO₄ (Sodium Chromate) + 2 Fe₂O₃ (Ferric Oxide) + 8 CO₂ (Carbon Dioxide)

The resulting roasted mass, or "clinker," is then leached with water to dissolve the sodium chromate.

Step 2: Conversion of Sodium Chromate to Sodium Dichromate

The yellow aqueous solution of sodium chromate is filtered to remove the insoluble iron(III) oxide and other impurities. It is then acidified with concentrated sulfuric acid (H₂SO₄), which converts the chromate ions into dichromate ions, changing the solution color from yellow to orange.

Reaction: 2 Na₂CrO₄ (Sodium Chromate) + H₂SO₄ (Sulfuric Acid) → Na₂Cr₂O₇ (Sodium Dichromate) + Na₂SO₄ (Sodium Sulfate) + H₂O (Water)

Step 3: Conversion of Sodium Dichromate to Potassium Dichromate

The final step leverages the lower solubility of potassium dichromate compared to sodium dichromate. A concentrated solution of sodium dichromate is treated with potassium chloride (KCl).

Reaction: Na₂Cr₂O₇ (Sodium Dichromate) + 2 KCl (Potassium Chloride) → K₂Cr₂O₇ (Potassium Dichromate) + 2 NaCl (Sodium Chloride)

Due to its relatively low solubility in water, particularly at cooler temperatures, the orange-red potassium dichromate crystallizes out from the solution upon cooling, while the more soluble sodium chloride remains in the mother liquor. The crystals are then separated via filtration.

Experimental Workflow: Industrial Production

Caption: Industrial synthesis pathway from chromite ore to potassium dichromate.

Alternative Synthesis Methods

Laboratory Preparation from Potassium Chromate

Potassium dichromate can be readily prepared in a laboratory setting by the acidification of a potassium chromate (K₂CrO₄) solution. The addition of an acid, such as hydrochloric or sulfuric acid, shifts the equilibrium from the yellow chromate ion to the orange dichromate ion.

Experimental Protocol:

-

Dissolve 2 grams of potassium chromate (K₂CrO₄) in 40 mL of distilled water in a beaker to form a yellow solution.

-

While stirring continuously, carefully add 2 mL of concentrated hydrochloric acid (HCl). The solution will turn orange-red, indicating the formation of potassium dichromate.

-

Gently heat the solution to boiling and reduce the volume by approximately half to create a saturated solution.

-

Cool the beaker first with tap water and then in an ice bath to induce crystallization.

-

Collect the resulting orange crystals by filtration and allow them to dry.

Chromate-Dichromate Equilibrium: The interconversion between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) is a classic example of a pH-dependent equilibrium. In alkaline solutions, the chromate ion is dominant, while in acidic solutions, the equilibrium shifts to favor the formation of the dichromate ion.

Reaction: 2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

Caption: pH-dependent equilibrium between chromate and dichromate ions.

Electrolytic Method

An alternative industrial process involves the cationic membrane electrolysis of a potassium chromate solution. This method can produce high-purity potassium dichromate.

Quantitative Data for Electrolytic Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Current Density | 0.25 A/cm² | |

| Electrolysis Temperature | 80°C | |

| Initial KOH Concentration | 50 g/L | |

| Initial K₂CrO₄ Concentration | 400 g/L | |

| Resulting Purity | ≥ 99.8% |

| Conversion Rate | > 90% | |

Purification by Recrystallization

The most common method for purifying potassium dichromate is recrystallization, which takes advantage of its significant increase in solubility in water at higher temperatures. Crude potassium dichromate is dissolved in a minimum amount of boiling water to form a saturated solution. The solution is then filtered while hot to remove any insoluble impurities. As the filtrate cools, the solubility of potassium dichromate decreases sharply, causing it to crystallize out as highly pure orange-red needles, leaving more soluble impurities behind in the solution.

Solubility Data for Potassium Dichromate in Water

| Temperature | Solubility (g / 100 mL) | Reference |

|---|---|---|

| 0 °C | 4.9 | |

| 20 °C | 13 |

| 100 °C | 102 | |

Safety and Handling

Potassium dichromate is a hazardous substance and must be handled with extreme care. It is a powerful oxidizing agent, toxic, a carcinogen, and an environmental hazard. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. As a hexavalent chromium compound, it poses significant health risks upon inhalation, ingestion, or skin contact.

References

Dichromate as an Oxidizing Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of dichromate as a potent oxidizing agent. It covers the fundamental chemistry, reaction kinetics, and detailed experimental protocols relevant to its application in research and development.

The Foundation: Chromate-Dichromate Equilibrium

In aqueous solutions, the oxidizing power of hexavalent chromium is dictated by a pH-dependent equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻).[1][2] In acidic conditions, the equilibrium shifts towards the formation of the dichromate ion, which is the primary oxidizing species in most applications.[1][2] The addition of a base will reverse the reaction, favoring the formation of the chromate ion.[1] This equilibrium is also influenced by temperature.

The interconversion is represented by the following equilibrium:

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

This equilibrium is crucial as the dichromate ion is a significantly stronger oxidizing agent than the chromate ion. The necessity for an acidic medium is due to the consumption of H⁺ ions in the reduction half-reaction of dichromate.

Caption: pH-dependent equilibrium between chromate and dichromate ions.

General Mechanism of Oxidation in Acidic Media

In an acidic solution, the dichromate ion (Cr₂O₇²⁻) acts as a powerful oxidizing agent, wherein the chromium atom in its +6 oxidation state is reduced to the more stable +3 oxidation state. This reduction is visually indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).

The balanced half-reaction in an acidic medium is as follows:

Cr₂O₇²⁻(aq) + 14 H⁺(aq) + 6 e⁻ → 2 Cr³⁺(aq) + 7 H₂O(l)

This equation highlights the requirement of 14 protons (H⁺) for the reduction of each dichromate ion, underscoring the importance of an acidic environment for the reaction to proceed efficiently.

Case Study: The Oxidation of Alcohols

Dichromate is widely used for the oxidation of alcohols. The nature of the product depends on the type of alcohol and the reaction conditions.

-

Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.

-

Secondary alcohols are oxidized to ketones, which are generally resistant to further oxidation by dichromate.

-

Tertiary alcohols are resistant to oxidation by dichromate.

The generally accepted mechanism for the oxidation of an alcohol by dichromate, first proposed by Westheimer, involves several key steps:

-

Formation of Chromic Acid: In the acidic solution, the dichromate ion is protonated to form chromic acid (H₂CrO₄).

-

Chromate Ester Formation: The alcohol reacts with chromic acid in a rapid, reversible step to form a chromate ester.

-

Rate-Determining Step: The chromate ester then decomposes in the rate-determining step to yield the carbonyl compound (aldehyde or ketone) and a Cr(IV) species (H₂CrO₃).

-

Subsequent Fast Reactions: The Cr(IV) species undergoes further rapid reactions until all chromium is in the +3 oxidation state.

Caption: Proposed mechanism for the oxidation of alcohols by dichromate.

Reaction Kinetics

Kinetic studies of the oxidation of aliphatic alcohols by potassium dichromate in acidic media have shown that the reaction is typically first-order with respect to both the alcohol and the oxidant. The rate of the reaction is also proportional to the concentration of hydrogen ions.

The rate law can be expressed as:

Rate = k [Alcohol] [Dichromate] [H⁺]

Some studies have employed pseudo-first-order kinetics, where the concentration of the alcohol is much greater than that of the dichromate, to simplify the determination of the rate constant.

Quantitative Data Summary

The following table summarizes representative kinetic data for the oxidation of various alcohols by dichromate species.

| Substrate | Oxidant | Medium | Key Findings | Reference |

| Aliphatic Alcohols | K₂Cr₂O₇ | Aqueous H₂SO₄ | First-order in both alcohol and oxidant. | |

| Diols | Quinolinium Dichromate (QDC) | Water | Rate is proportional to [Diol], [QDC], and [H⁺]. | |

| Isoamyl Alcohol | Zinc Dichromate (ZDC) | Acetic Acid/Water | First-order in ZDC, isoamyl alcohol, and H⁺. | |

| Ethanol | K₂Cr₂O₇ | Aqueous H₂SO₄ | Pseudo-first-order kinetics applicable. |

Experimental Protocols

Protocol 1: Kinetic Study of Alcohol Oxidation by Dichromate

This protocol outlines a general procedure for studying the kinetics of alcohol oxidation using potassium dichromate, adapted from methodologies described in the literature.

Caption: Experimental workflow for a kinetic analysis of alcohol oxidation.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of potassium dichromate (e.g., 0.02 M) in distilled water.

-

Prepare a stock solution of the alcohol (e.g., ethanol) of a known concentration.

-

Prepare a solution of sulfuric acid (e.g., 4 M).

-

-

Kinetic Run:

-

To start a kinetic run, mix a specific volume of the potassium dichromate solution and the sulfuric acid solution in a beaker or cuvette.

-

Place the mixture in a spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small, precise volume of the alcohol solution.

-

Immediately begin monitoring the absorbance of the solution at a wavelength where the dichromate ion absorbs strongly, but the chromium(III) ion does not (e.g., 350 nm).

-

Record the absorbance at regular time intervals until the reaction is complete.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(Aₜ) versus time, where Aₜ is the absorbance at time t.

-

To determine the order of the reaction with respect to the alcohol, repeat the experiment with different initial concentrations of the alcohol while keeping the concentrations of dichromate and acid constant. A plot of log(k_obs) versus log([Alcohol]) will yield a line with a slope equal to the order of the reaction.

-

Protocol 2: Redox Titration of Iron(II) with Potassium Dichromate

This protocol describes the determination of iron(II) concentration using a standardized potassium dichromate solution, a common analytical application.

Caption: Experimental workflow for the redox titration of Iron(II).

Methodology:

-

Preparation of Standard 0.1 N Potassium Dichromate Solution:

-

Accurately weigh approximately 4.9 g of primary standard grade potassium dichromate (previously dried).

-

Dissolve it in distilled water and quantitatively transfer it to a 1 L volumetric flask.

-

Dilute to the mark with distilled water and mix thoroughly.

-

-

Sample Preparation:

-

Accurately weigh the unknown sample containing iron(II) and dissolve it in a flask containing a mixture of dilute sulfuric acid and phosphoric acid. Phosphoric acid is added to complex the Fe(III) product, which sharpens the endpoint.

-

-

Titration:

-

Add a few drops of a suitable redox indicator, such as sodium diphenylamine sulfonate, to the iron(II) solution.

-

Titrate the sample with the standardized potassium dichromate solution. The solution will initially be greenish due to the formation of Cr³⁺.

-

The endpoint is reached when the first drop of excess dichromate causes the indicator to change color from green to a persistent violet.

-

-

Calculation:

-

The concentration of iron(II) is calculated based on the stoichiometry of the reaction: Cr₂O₇²⁻ + 6 Fe²⁺ + 14 H⁺ → 2 Cr³⁺ + 6 Fe³⁺ + 7 H₂O

-

The mole ratio of dichromate to iron(II) is 1:6.

-

Conclusion

Dichromate's efficacy as an oxidizing agent is rooted in the stable +3 oxidation state of chromium and the pH-dependent chromate-dichromate equilibrium. Its mechanism, particularly in the oxidation of alcohols, proceeds through the formation of a chromate ester intermediate. A thorough understanding of its reaction kinetics and the establishment of robust experimental protocols are essential for its effective application in quantitative analysis, organic synthesis, and other areas of chemical research. Researchers must also adhere to strict safety protocols when handling chromium(VI) compounds due to their toxicity and carcinogenicity.

References

A Comparative Analysis of the Physical Properties of Sodium Dichromate and Potassium Dichromate

An In-Depth Technical Guide for Researchers and Scientists

In the realm of inorganic chemistry and its applications in industrial processes, organic synthesis, and analytical laboratories, sodium dichromate (Na₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇) are two of the most significant hexavalent chromium compounds. While chemically similar as potent oxidizing agents, their physical properties diverge in ways that critically influence their selection for specific applications. This guide provides a detailed comparison of their physical characteristics, standard experimental methodologies for their determination, and a logical framework for selecting the appropriate compound.

Comparative Physical Properties

The fundamental physical properties of sodium dichromate and potassium dichromate are summarized below. Note that sodium dichromate is typically handled as its dihydrate (Na₂Cr₂O₇·2H₂O), which influences some of its measured properties.

| Physical Property | Sodium Dichromate (Na₂Cr₂O₇) | Potassium Dichromate (K₂Cr₂O₇) |

| Molar Mass | 261.97 g/mol (anhydrous)[1][2] 298.00 g/mol (dihydrate)[1][2] | 294.18 g/mol [3] |

| Appearance | Bright orange to red crystalline solid | Bright orange-red crystalline solid |

| Crystal System | Monoclinic (dihydrate) | Triclinic |

| Density | 2.52 g/cm³ (anhydrous) | 2.676 g/cm³ |

| Melting Point | 356.7 °C (anhydrous) | 398 °C |

| Boiling Point | 400 °C (decomposes) | 500 °C (decomposes) |

| Hygroscopicity | Highly hygroscopic, deliquescent | Non-hygroscopic |

| Solubility in Water | 73 g/100 mL at 25 °C ~236 g/100 mL at 20 °C | 4.9 g/100 mL at 0 °C 12 g/100 mL at 20 °C 102 g/100 mL at 100 °C |

| Solubility in Other Solvents | Soluble in methanol and ethanol | Insoluble in acetone and alcohol |

| Refractive Index (n_D) | 1.661 (dihydrate) | 1.738 |

Detailed Analysis of Key Differences

2.1 Solubility

The most striking difference between the two salts is their solubility in water. Sodium dichromate is significantly more soluble than its potassium counterpart, with a solubility approximately 20 times greater at 0 °C. This high solubility is advantageous in applications requiring highly concentrated oxidizing solutions, such as in organic synthesis or industrial metal treatment processes. The lower solubility of potassium dichromate allows it to be easily purified by recrystallization and facilitates its separation from reaction mixtures when prepared from sodium dichromate and potassium chloride. This difference is attributed to the higher hydration energy of the smaller sodium ion (Na⁺) compared to the potassium ion (K⁺), which better overcomes the crystal lattice energy of the salt.

2.2 Hygroscopicity and Material Handling

Sodium dichromate is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving in the absorbed water. This property necessitates storage in tightly sealed containers and makes precise weighing difficult without a controlled environment.

In stark contrast, potassium dichromate is non-hygroscopic and does not readily absorb atmospheric moisture. This stability makes it an excellent primary standard in analytical chemistry for volumetric analysis (dichromatometry). For laboratory applications where stability, accurate concentration, and ease of handling are paramount, potassium dichromate is the superior choice.

2.3 Thermal Stability

Potassium dichromate exhibits greater thermal stability, with a higher melting point (398 °C vs. 356.7 °C for anhydrous Na₂Cr₂O₇) and a higher decomposition temperature (500 °C vs. 400 °C). The decomposition of both salts at high temperatures yields the corresponding chromate, chromium(III) oxide, and oxygen. The higher stability of K₂Cr₂O₇ can be attributed to its more stable crystal lattice structure.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are generalized protocols for key measurements.

3.1 Determination of Solubility

The equilibrium solubility of a dichromate salt in water can be determined by the saturation method.

-

Sample Preparation: An excess amount of the salt is added to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Equilibration: The resulting slurry is agitated (e.g., with a magnetic stirrer) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Analysis: The exact mass of the withdrawn solution is determined. The solution is then evaporated to dryness in an oven, and the mass of the remaining solid residue is measured.

-

Calculation: Solubility is calculated as grams of salt per 100 mL or 100 g of solvent.

3.2 Assessment of Hygroscopicity (Gravimetric Method)

A common method for quantifying hygroscopicity involves measuring the mass change of a sample under controlled humidity.

-

Sample Preparation: A precisely weighed sample of the anhydrous salt (previously dried in a vacuum oven) is placed in a pre-weighed container (e.g., a watch glass).

-

Controlled Environment: The sample is placed inside a desiccator or environmental chamber containing a saturated salt solution that maintains a specific, constant relative humidity (RH). For example, a saturated solution of magnesium chloride maintains an RH of approximately 33% at 25 °C.

-

Data Collection: The mass of the sample is recorded at regular intervals over time.

-

Analysis: The percentage increase in mass due to water absorption is plotted against time. A significant mass increase indicates hygroscopicity. Deliquescence is observed visually when the solid turns into a liquid solution.

Visualization of Material Selection Workflow

The choice between sodium and potassium dichromate is often dictated by the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate salt based on its physical properties.

Caption: Decision workflow for selecting dichromate salts.

References

An In-depth Technical Guide to the Chromate-Dichromate Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the chromate-dichromate equilibrium. It offers detailed experimental protocols for the quantitative analysis of this equilibrium and presents key data in a structured format to support research and development activities involving chromium compounds.

Core Principles of the Chromate-Dichromate Equilibrium

The chromate-dichromate equilibrium is a classic example of a reversible reaction in aqueous solution, demonstrating the principles of chemical equilibrium and the influence of external factors. The equilibrium involves the interconversion between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻).

The fundamental chemical equation governing this equilibrium is:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

This equilibrium is notably sensitive to changes in pH. According to Le Châtelier's principle, the addition of an acid (an increase in H⁺ concentration) shifts the equilibrium to the right, favoring the formation of the orange dichromate ion.[1][2][3] Conversely, the addition of a base (which neutralizes H⁺ ions) shifts the equilibrium to the left, favoring the formation of the yellow chromate ion.[1][2] This pH-dependent color change provides a convenient visual indicator of the equilibrium's position.

The equilibrium is also influenced by temperature. Heating a solution containing a buffered mixture of chromate and dichromate ions can lead to a shift in the equilibrium position, indicating that the reaction is temperature-dependent.

dot

Caption: The pH-dependent equilibrium between chromate and dichromate ions.

Quantitative Data

The distinct spectral properties of chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry. The Beer-Lambert law (A = εbc) is the fundamental principle for this analysis, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

Molar Absorptivity

The following table summarizes the molar absorptivity values for chromate and dichromate ions at specific wavelengths. These values are crucial for calculating the concentration of each species in a mixture.

| Ion | Chemical Formula | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Chromate | CrO₄²⁻ | Yellow | ~372 | ~4830 |

| Dichromate | Cr₂O₇²⁻ | Orange | ~350 | ~3150 |

| ~450 | ~370 |

An interesting characteristic of the chromate-dichromate system is the presence of isosbestic points in their overlapping spectra. At these specific wavelengths, the molar absorptivity of the two species is equal. Consequently, the absorbance of the solution at these points is independent of pH and directly proportional to the total chromium(VI) concentration. Experimentally determined isosbestic points have been reported at approximately 339 nm and 445 nm.

Experimental Protocols

Synthesis of Potassium Chromate and Dichromate

3.1.1. Synthesis of Potassium Chromate (K₂CrO₄) from Chromic Oxide (Cr₂O₃)

This protocol describes the synthesis of potassium chromate by the oxidation of chromic oxide in the presence of a base and an oxidizing agent.

Materials:

-

Chromic oxide (Cr₂O₃)

-

Potassium hydroxide (KOH)

-

Potassium nitrate (KNO₃)

-

Distilled water

-

Metal bowl or crucible

-

Beaker

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Melt 6.5 g of KOH in a metal bowl.

-

Add 5 g of Cr₂O₃ to the molten KOH and mix thoroughly.

-

Add 5 g of KNO₃ to the paste and continue heating for approximately 20 minutes until a yellow paste is formed.

-

Allow the mixture to cool.

-

Dissolve the yellow paste in distilled water to form a yellow solution.

-

Filter the solution to remove any unreacted solids.

-

Boil the filtrate to reduce the volume and then cool to crystallize the potassium chromate.

-

Collect the yellow crystals by filtration.

3.1.2. Synthesis of Potassium Dichromate (K₂Cr₂O₇) from Potassium Chromate (K₂CrO₄)

This protocol details the conversion of potassium chromate to potassium dichromate by acidification.

Materials:

-

Potassium chromate (K₂CrO₄)

-

Concentrated hydrochloric acid (HCl) or glacial acetic acid

-

Distilled water

-

Beaker

-

Heating apparatus

Procedure:

-

Prepare a saturated solution of potassium chromate in distilled water.

-

Carefully add concentrated HCl or glacial acetic acid dropwise to the yellow chromate solution. The solution will turn orange, indicating the formation of dichromate ions.

-

Heat the solution to boiling to concentrate it.

-

Allow the solution to cool slowly to facilitate the crystallization of potassium dichromate.

-

Filter the solution to collect the orange-red crystals of potassium dichromate.

Qualitative Demonstration of the Equilibrium Shift

This simple experiment visually demonstrates the effect of pH on the chromate-dichromate equilibrium.

Materials:

-

0.1 M Potassium Chromate (K₂CrO₄) solution

-

0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

-

6 M Hydrochloric Acid (HCl)

-

6 M Sodium Hydroxide (NaOH)

-

Test tubes

Procedure:

-

To a test tube containing a few mL of 0.1 M potassium chromate solution (yellow), add 6 M HCl dropwise until a color change to orange is observed.

-

To a separate test tube containing a few mL of 0.1 M potassium dichromate solution (orange), add 6 M NaOH dropwise until the solution turns yellow.

Spectrophotometric Determination of the Equilibrium Constant (Kc)

This protocol outlines the quantitative determination of the equilibrium constant for the chromate-dichromate reaction.

dot

Caption: Workflow for the spectrophotometric determination of Kc.

Detailed Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of both potassium chromate and potassium dichromate with known concentrations.

-

Determination of Molar Absorptivity (ε):

-

Measure the absorbance of each standard solution at two different wavelengths where the absorbance of the two species differs significantly (e.g., 373 nm and 450 nm).

-

Plot absorbance versus concentration for each species at each wavelength to create a Beer's Law plot. The slope of the line represents the molar absorptivity (ε) at that wavelength.

-

-

Preparation of Equilibrium Mixtures: Prepare a series of solutions with a constant total chromium concentration but with varying pH values using appropriate buffers.

-

Measurement of Absorbance of Equilibrium Mixtures: Measure the absorbance of each equilibrium mixture at the two selected wavelengths.

-

Calculation of Equilibrium Concentrations: The total absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual components. By measuring the absorbance at two wavelengths, a system of two simultaneous equations can be solved to determine the concentrations of chromate and dichromate ions.

-

Calculation of the Equilibrium Constant (Kc): Once the equilibrium concentrations of chromate, dichromate, and H⁺ (from the buffer's pH) are known, the equilibrium constant can be calculated using the expression: Kc = [Cr₂O₇²⁻] / ([CrO₄²⁻]² * [H⁺]²)

Factors Influencing the Equilibrium

Several factors can influence the position of the chromate-dichromate equilibrium, with pH being the most significant.

dot

Caption: Key factors that influence the chromate-dichromate equilibrium.

-

pH: As detailed earlier, the concentration of hydrogen ions is a critical determinant of the equilibrium position.

-

Temperature: The equilibrium constant, Kc, is temperature-dependent. Experimental observations show that heating a buffered solution can shift the equilibrium, indicating a non-zero enthalpy change for the reaction.

-

Concentration: Changes in the concentration of either chromate or dichromate ions will cause the equilibrium to shift to counteract the change, in accordance with Le Châtelier's principle.

Safety Considerations

Chromium(VI) compounds are toxic and are considered carcinogens. It is imperative to handle these chemicals with appropriate safety precautions.

-

Always wear personal protective equipment (PPE), including gloves and safety goggles.

-

Conduct all work in a well-ventilated fume hood.

-

Dispose of all chromium-containing waste in designated hazardous waste containers.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Dichromate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for handling dichromate compounds. Given their classification as carcinogenic, mutagenic, and reprotoxic, a thorough understanding and strict adherence to safety protocols are paramount in any research or drug development setting. This document outlines the hazardous properties of common dichromate compounds, summarizes key toxicity data, provides detailed experimental protocols for toxicity assessment, and visualizes critical safety workflows and toxicological pathways.

Executive Summary

Dichromate compounds, containing hexavalent chromium (Cr(VI)), are potent oxidizing agents with significant health and environmental hazards. Exposure can occur through inhalation, ingestion, and skin or eye contact, leading to a range of adverse effects from irritation and corrosion to systemic damage and cancer.[1] The International Agency for Research on Cancer (IARC) classifies hexavalent chromium compounds as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans.[2] This guide serves as a critical resource for laboratory personnel, providing the necessary information to implement safe handling practices and mitigate the risks associated with these hazardous materials.

Hazardous Properties of Dichromate Compounds

Dichromate salts, such as potassium dichromate, sodium dichromate, and ammonium dichromate, are the most commonly encountered forms in a laboratory setting. Their primary hazard stems from the presence of the hexavalent chromium ion (Cr₂O₇²⁻).

Health Hazards:

-

Carcinogenicity: All dichromate compounds are considered human carcinogens, primarily linked to an increased risk of lung cancer upon inhalation.[2]

-

Mutagenicity: These compounds can cause genetic mutations.

-

Reproductive Toxicity: Dichromates are known to impair fertility and can harm the unborn child.[1]

-

Acute Toxicity: They are highly toxic if swallowed, inhaled, or in contact with skin.[3] Ingestion can lead to severe corrosive damage to the gastrointestinal tract, while inhalation can cause respiratory irritation, ulceration of the nasal septum, and lung damage.

-

Corrosivity: Dichromates are corrosive and can cause severe burns to the skin and eyes.

-

Sensitization: They are known to be skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.

Physical and Chemical Hazards:

-

Oxidizing Agents: Dichromate compounds are strong oxidizing agents and can intensify fires or cause fires or explosions upon contact with combustible materials.

-

Environmental Hazards: They are very toxic to aquatic life with long-lasting effects.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for common dichromate compounds. This information is critical for risk assessment and for determining appropriate safety precautions.

Table 1: Acute Toxicity Data for Dichromate Compounds

| Compound | Formula | Route | Species | LD50 / LC50 |

| Potassium Dichromate | K₂Cr₂O₇ | Oral | Rat | 25 mg/kg |

| Dermal | Rabbit | 14 mg/kg | ||

| Inhalation | Rat | 0.088 mg/L (4h) | ||

| Sodium Dichromate | Na₂Cr₂O₇ | Oral | Rat | 50 mg/kg |

| Dermal | Rabbit | 1,000-2,000 mg/kg | ||

| Inhalation | Rat | >0.05-0.2 mg/L (4h) | ||

| Ammonium Dichromate | (NH₄)₂Cr₂O₇ | Oral | Rat | 53 mg/kg |

| Dermal | Rabbit | 1860 mg/kg | ||

| Inhalation | Rat | 0.16 mg/L (4h) |

Table 2: Occupational Exposure Limits for Hexavalent Chromium (Cr(VI)) Compounds

| Regulatory Body | Limit | Value (as Cr(VI)) | Notes |

| OSHA (USA) | Permissible Exposure Limit (PEL) | 5 µg/m³ | 8-hour TWA |

| NIOSH (USA) | Recommended Exposure Limit (REL) | 0.2 µg/m³ | 10-hour TWA |

| ACGIH (USA) | Threshold Limit Value (TLV) | 0.2 µg/m³ | 8-hour TWA, Inhalable fraction |

Experimental Protocols for Toxicity Assessment

Standardized methodologies are crucial for the reliable assessment of the toxicological properties of dichromate compounds. The following protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (based on OECD Test Guideline 401)

Objective: To determine the median lethal dose (LD50) of a dichromate compound following a single oral administration.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), fasted prior to dosing.

-

Dose Administration: The test substance is dissolved in a suitable vehicle (e.g., distilled water) and administered by gavage in graduated doses to several groups of animals. A control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Inhalation Toxicity (based on OECD Test Guideline 403)

Objective: To determine the median lethal concentration (LC50) of a dichromate compound following a short-term inhalation exposure.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats).

-

Exposure System: A dynamic inhalation exposure system is used to generate and maintain a controlled atmosphere of the test substance as a dust or aerosol.

-

Exposure Conditions: Animals are exposed to various concentrations of the test substance for a standard duration, typically 4 hours. A control group is exposed to filtered air under the same conditions.

-

Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded periodically.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LC50 is determined from the concentration-mortality data.

Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)

Objective: To assess the potential of a dichromate compound to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are the preferred species.

-

Test Substance Application: A small amount of the test substance (0.5 g of solid or 0.5 mL of liquid) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation of Skin Reactions: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Visualizing Safety and Toxicity

The following diagrams, created using the DOT language, illustrate key signaling pathways involved in dichromate toxicity and a recommended workflow for the safe handling of these compounds.

References

Natural occurrence and production of chromite ore

An In-depth Technical Guide to the Natural Occurrence and Production of Chromite Ore

Introduction to Chromite

Chromite is the primary and only commercially viable ore of chromium, a hard, lustrous, and corrosion-resistant transition metal.[1][2][3] Its chemical formula is ideally FeCr₂O₄, belonging to the spinel group of minerals.[2][4] In its pure form, chromite consists of 68% chromium(III) oxide (Cr₂O₃) and 32% iron(II) oxide (FeO). However, in natural deposits, the iron is often partially replaced by magnesium, while chromium can be substituted by aluminum and ferric iron. The vast majority of chromite is consumed in the production of ferrochrome, an alloy of iron and chromium that is essential for manufacturing stainless steel. Other significant uses include refractory materials, foundry sands, and the production of chromium chemicals.

Natural Occurrence and Geology

Chromite is exclusively found in ultramafic and mafic igneous rocks and their metamorphic derivatives, such as serpentinite. It is one of the first minerals to crystallize from a cooling magma. Being denser than the surrounding silicate melt, the chromite crystals settle and accumulate at the bottom of the magma chamber, a process known as magmatic differentiation. This process leads to the formation of economically significant ore bodies, which are primarily categorized into two main types: stratiform and podiform deposits.

-

Stratiform Deposits: These are large, layered intrusions that are remarkably consistent in thickness and can extend over vast distances. They represent the world's most significant source of chromium, with nearly all commercial production originating from them. These deposits form in stable continental settings and are associated with large, layered igneous intrusions. The Bushveld Igneous Complex in South Africa is the world's largest layered intrusion, hosting over 80% of the planet's known chromite reserves.

-

Podiform Deposits: These deposits are irregular, lens-shaped, or pod-like bodies of massive chromite found in the upper mantle sections of ophiolite sequences. Ophiolites are fragments of oceanic crust and upper mantle that have been thrust onto a continental plate. Podiform deposits are generally smaller and more irregular than stratiform deposits and are less commercially significant.

Global Distribution and Production

Global chromite resources are estimated to exceed 12 billion tonnes, ensuring a supply that can meet demand for centuries. However, these resources are highly concentrated geographically, with about 95% located in southern Africa and Kazakhstan.

Data Presentation: Production and Reserves

The following tables summarize the global production and reserves of chromite ore. South Africa is consistently the world's leading producer, followed by countries like Turkey, Kazakhstan, and India.

| Country | Mine Production (2021, Million Tonnes) | Mine Production (2023, Million Tonnes) | Major Deposits/Regions |

| South Africa | 18.0 | ~17.0 | Bushveld Igneous Complex |

| Turkey | 7.0 | 6.0 | Guleman, Fethiye |

| Kazakhstan | 7.0 | 6.0 | Donskoy |

| India | 3.0 | Not specified | Sukinda Valley |

| Finland | 2.3 | Not specified | Kemi Mine |

| Source: Data compiled from multiple sources, including the US Geological Survey (USGS) and Investing News Network. |

| Grade Type | Required Cr₂O₃ Content | Primary Use |

| Metallurgical | >40% | Production of ferrochrome for stainless steel |

| Chemical | ~46% | Production of chromium chemicals |

| Foundry | ~45% | Molding sands for metal casting |

| Refractory | ~46% | High-temperature bricks for furnaces |

| Source: Grade specifications from Fastmarkets. |

Chromite Ore Mining and Processing

The extraction of chromite involves several stages, from mining the raw ore to beneficiation processes that concentrate the valuable mineral.

Mining Methods

The choice of mining method depends on the depth and geology of the ore deposit.

-

Open-Pit (Surface) Mining: This method is employed when chromite deposits are located near the surface. It involves removing the overlying rock and soil (overburden) to expose the ore body, which is then drilled, blasted, and excavated. This technique is generally more cost-effective for shallow deposits.

-

Underground Mining: For deeper deposits, shafts and tunnels are constructed to access the ore. Techniques like "room and pillar" mining are used to extract the ore while leaving sections in place to support the mine roof.

Beneficiation

Once extracted, the run-of-mine ore undergoes beneficiation to increase the concentration of chromite by removing unwanted gangue minerals.

-

Crushing and Grinding: The ore is first crushed into smaller pieces and then ground into a fine powder to liberate the chromite particles from the surrounding rock.

-

Concentration: The ground ore is then concentrated using various techniques that exploit the physical and chemical differences between chromite and gangue.

-

Gravity Separation: This method leverages the high density of chromite compared to lighter silicate gangue. Shaking tables and spirals use water and gravity to separate the minerals.

-

Magnetic Separation: Chromite has magnetic properties that allow it to be separated from non-magnetic waste materials using magnetic separators.

-

Froth Flotation: This is a chemical process where the ore slurry is mixed with reagents that make chromite particles hydrophobic (water-repellent). Air bubbles are passed through the mixture, and the chromite particles attach to the bubbles and float to the surface, where they are skimmed off.

-

Experimental Protocols for Chromite Analysis

Accurate characterization of chromite ore is critical for determining its grade, processing requirements, and economic value. X-ray Fluorescence (XRF) and X-ray Diffraction (XRD) are two primary instrumental techniques used for this purpose.

Protocol 1: Elemental Analysis using Wavelength Dispersive X-Ray Fluorescence (WD-XRF)

This protocol outlines the determination of major and minor elemental oxides (e.g., Cr₂O₃, FeO, Al₂O₃, SiO₂, MgO) in a chromite ore sample.

Objective: To quantitatively determine the elemental composition of chromite ore.

Methodology:

-

Sample Preparation (Fused Bead Method):

-

A representative ore sample is pulverized to a fine powder (<75 microns).

-

Precisely weigh approximately 0.5 g of the powdered ore and 5.0 g of a lithium borate flux (e.g., a mixture of Li₂B₄O₇ and LiBO₂).

-

The sample and flux are mixed thoroughly in a platinum crucible.

-

The crucible is heated in a fusion furnace to approximately 1000-1100°C until the mixture is completely molten.

-

The molten liquid is then cast into a mold and cooled to form a stable, homogeneous glass disc (fused bead). This process minimizes errors related to particle size and mineralogical effects.

-

-

Instrumental Analysis:

-

The fused bead is loaded into the WD-XRF spectrometer.

-

The instrument bombards the sample with primary X-rays, causing the atoms within the sample to emit secondary (fluorescent) X-rays at characteristic wavelengths for each element.

-

The spectrometer measures the intensity of these characteristic X-rays.

-

-

Quantification:

-

The measured intensities are converted into elemental concentrations using a calibration curve established from certified reference materials (CRMs) of chromite with known compositions.

-

Matrix correction algorithms are applied to account for inter-element effects (absorption and enhancement) to ensure accuracy.

-

Protocol 2: Mineral Phase Identification using X-Ray Diffraction (XRD)

This protocol is used to identify the crystalline mineral phases present in the ore, distinguishing chromite from associated gangue minerals.

Objective: To identify the mineralogical composition of the chromite ore and its associated gangue.

Methodology:

-

Sample Preparation:

-

A representative sample of the ore is finely pulverized to a consistent particle size (typically <10 microns) using a micronizing mill to ensure random crystal orientation.

-

The fine powder is carefully packed into a sample holder, ensuring a flat, smooth surface.

-

-

Instrumental Analysis:

-

The sample holder is placed in the goniometer of the XRD instrument.

-

A monochromatic X-ray beam is directed at the sample.

-

The goniometer rotates the sample through a range of angles (e.g., 5° to 70° 2θ), while a detector, rotating at twice the angle of the sample, records the intensity of the diffracted X-rays.

-

Constructive interference occurs at specific angles (Bragg's Law) corresponding to the lattice spacing of the crystalline phases in the sample.

-

-

Data Interpretation:

-

The output is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

-

The positions and relative intensities of the peaks in the diffractogram are unique "fingerprints" for each mineral.

-

The obtained pattern is compared against a database of known mineral patterns (e.g., the ICDD Powder Diffraction File) to identify the phases present, such as chromite, pyroxene, olivine, and serpentine. Semi-quantitative analysis can be performed using methods like Rietveld refinement to estimate the abundance of each mineral phase.

-

References

The Chemistry of Color and Corrosion: A Technical History of Dichromate Compounds

An in-depth guide for researchers, scientists, and drug development professionals on the history, properties, synthesis, and biological impact of dichromate compounds.

This technical guide provides a comprehensive overview of dichromate compounds, from their historical discovery to their modern industrial applications and the intricate cellular mechanisms of their toxicity. This document is intended to serve as a valuable resource for professionals in research, chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes and pathways.

A Colorful History: The Discovery and Development of Dichromates

The story of dichromates is intrinsically linked to the discovery of the element chromium. In 1797, the French chemist Louis Nicolas Vauquelin was intrigued by a vibrant red mineral from Siberia known as "Siberian red lead" or crocoite (lead chromate). By reacting powdered crocoite with potassium carbonate, Vauquelin precipitated the lead and obtained a yellow solution of potassium chromate.[1] Further experimentation with this solution, including the addition of a mercury salt solution which produced a red precipitate, and stannous chloride which turned the solution green, convinced him he had isolated a new element.[1] He named it "chromium" from the Greek word "chroma," meaning color, due to the wide array of brilliant colors exhibited by its compounds.[2]

Initially, the primary application of chromium compounds was as pigments.[1] The discovery that different forms of lead chromate could produce vibrant yellow and orange colors, known as chrome yellow and chrome orange, revolutionized the art world in the 19th century.

The industrial significance of dichromates grew with the development of the large-scale production of sodium dichromate from chromite ore (FeCr₂O₄). This process, which remains the foundation of modern production, involves three main stages:

-

Alkaline Roasting: Finely powdered chromite ore is roasted with sodium carbonate (soda ash) and a flux like limestone in a rotary kiln at high temperatures (around 1000-1300°C) with excess air. This converts the insoluble chromium(III) oxide in the ore to the water-soluble sodium chromate (Na₂CrO₄).[3]

-

Leaching: The roasted material is then leached with hot water to dissolve the sodium chromate, separating it from the insoluble iron oxide and other ore components.

-

Acidification: The resulting sodium chromate solution is then acidified, typically with sulfuric acid or carbon dioxide under pressure, to convert the chromate ions to dichromate ions (Cr₂O₇²⁻).

Sodium dichromate, being highly soluble in water, became the primary precursor for the production of other chromium compounds, including the less soluble but non-deliquescent potassium dichromate, which is often preferred for laboratory and analytical applications. The conversion is achieved by reacting a concentrated solution of sodium dichromate with potassium chloride.

Quantitative Data on Key Dichromate Compounds

For ease of comparison, the following tables summarize key quantitative data for sodium dichromate and potassium dichromate.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

| Sodium Dichromate (dihydrate) | Na₂Cr₂O₇·2H₂O | 298.00 | Bright orange crystalline solid | 2.52 | 356.7 | 400 (decomposes) |

| Potassium Dichromate | K₂Cr₂O₇ | 294.185 | Red-orange crystalline solid | 2.676 | 398 | 500 (decomposes) |

Table 1: Physical Properties of Sodium and Potassium Dichromate.

| Temperature (°C) | Sodium Dichromate ( g/100 mL) | Potassium Dichromate ( g/100 mL) |

| 0 | 49 | 4.9 |

| 20 | 73 | 13 |

| 30 | ~198 | - |

| 100 | ~415 | 102 |

Table 2: Aqueous Solubility of Sodium and Potassium Dichromate.

| Compound | Route of Exposure | Species | LD50 |

| Sodium Dichromate | Oral | Rat | 51.10 mg/kg |

| Dermal | Rabbit | 1000 mg/kg | |

| Potassium Dichromate | Oral | Rat | 90.5 mg/kg |

| Dermal | Rabbit | 1150 mg/kg |

Table 3: Acute Toxicity (LD50) of Sodium and Potassium Dichromate.

| Half-Reaction | Standard Electrode Potential (E°) (V) |

| Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ ⇌ 2Cr³⁺(aq) + 7H₂O(l) | +1.33 |

Table 4: Standard Redox Potential of the Dichromate Ion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of dichromate compounds.

Laboratory Synthesis of Potassium Dichromate from Chromite Ore

This protocol outlines the laboratory-scale conversion of chromite ore to potassium dichromate.

Materials:

-

Chromite ore (finely powdered)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Calcium oxide (CaO)

-

Potassium chloride (KCl)

-

Sulfuric acid (H₂SO₄), concentrated

-

Distilled water

-

Furnace capable of reaching 1100°C

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (e.g., Buchner funnel)

-

Hot plate with magnetic stirrer

-

pH meter or pH indicator paper

Procedure:

-

Roasting:

-

Thoroughly mix 10 g of finely powdered chromite ore with 20 g of sodium carbonate and 5 g of calcium oxide.

-

Place the mixture in a porcelain crucible and heat in a furnace at 1000-1100°C for 2-3 hours with a good supply of air. The calcium oxide helps to keep the mixture porous.

-

Allow the crucible to cool completely. The resulting mass should have a yellowish color, indicating the formation of sodium chromate.

-

-

Leaching:

-

Carefully transfer the roasted mass to a 500 mL beaker.

-

Add 200 mL of hot distilled water and stir the mixture thoroughly for 30 minutes to dissolve the sodium chromate.

-

Filter the hot solution using a Buchner funnel to remove the insoluble iron(III) oxide and other impurities. The filtrate should be a clear yellow solution.

-

-

Acidification:

-

Transfer the filtrate to a clean beaker and cool to room temperature.

-

Slowly and with constant stirring, add concentrated sulfuric acid dropwise until the pH of the solution is approximately 4. The color of the solution will change from yellow (chromate) to orange (dichromate).

-

The balanced chemical equation for this step is: 2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O.

-

-

Conversion to Potassium Dichromate:

-

Heat the orange solution to concentrate it, but do not boil to dryness.

-

While the solution is still hot, add a saturated solution of potassium chloride in a stoichiometric amount (approximately 1.5 g of KCl for every 10 g of chromite ore used).

-

Sodium dichromate is more soluble than potassium dichromate, so upon cooling, the less soluble potassium dichromate will crystallize out.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

-

-

Purification:

-

Collect the orange-red crystals of potassium dichromate by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any remaining sodium chloride.

-

Recrystallize the potassium dichromate from a minimum amount of hot distilled water for higher purity.

-

Dry the purified crystals in a desiccator.

-

Workflow for the laboratory synthesis of potassium dichromate.

Analytical Determination of Dichromate Concentration by Redox Titration

This protocol describes the determination of the concentration of a dichromate solution by titrating it against a standard solution of a reducing agent, such as ferrous ammonium sulfate (Mohr's salt).

Materials:

-

Potassium dichromate solution of unknown concentration

-

Standardized ferrous ammonium sulfate solution (e.g., 0.1 M)

-

Sulfuric acid (H₂SO₄), 1 M

-

Phosphoric acid (H₃PO₄), 85%

-

Sodium diphenylamine sulfonate indicator

-

Burette, pipette, conical flasks, and other titration equipment

Procedure:

-

Preparation of the Analyte:

-

Pipette a known volume (e.g., 25.00 mL) of the potassium dichromate solution into a 250 mL conical flask.

-

Add 20 mL of 1 M sulfuric acid to the flask to ensure the solution is acidic.

-

Add 5 mL of 85% phosphoric acid. The phosphoric acid complexes with the Fe³⁺ ions formed during the titration, preventing them from interfering with the endpoint detection.

-

-

Titration:

-

Add 2-3 drops of sodium diphenylamine sulfonate indicator to the conical flask. The solution will have an initial color.

-

Fill the burette with the standardized ferrous ammonium sulfate solution and record the initial volume.

-

Titrate the potassium dichromate solution with the ferrous ammonium sulfate solution. The endpoint is reached when the color of the solution changes sharply to a brilliant violet-blue.

-

Record the final volume of the ferrous ammonium sulfate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

-

Calculation:

-

The reaction between dichromate and Fe²⁺ ions in acidic solution is: Cr₂O₇²⁻ + 14H⁺ + 6Fe²⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

-

The mole ratio of dichromate to Fe²⁺ is 1:6.

-

Using the formula M₁V₁/n₁ = M₂V₂/n₂, where:

-

M₁ = Molarity of the dichromate solution

-

V₁ = Volume of the dichromate solution

-

n₁ = 1 (from the stoichiometry)

-

M₂ = Molarity of the ferrous ammonium sulfate solution

-

V₂ = Volume of the ferrous ammonium sulfate solution used

-

n₂ = 6 (from the stoichiometry)

-

-

Calculate the molarity of the potassium dichromate solution.

-

Mechanisms of Toxicity and Signaling Pathways

Hexavalent chromium (Cr(VI)) compounds, including dichromates, are recognized as toxic and carcinogenic. Their toxicity is primarily mediated through a complex series of intracellular reactions.

The primary mechanism of Cr(VI) toxicity is the "uptake-reduction" model. The dichromate anion (Cr₂O₇²⁻) is structurally similar to the sulfate (SO₄²⁻) and phosphate (HPO₄²⁻) anions, allowing it to be readily transported into cells through anion exchange channels. Once inside the cell, Cr(VI) is reduced to more reactive intermediates, such as Cr(V) and Cr(IV), and ultimately to the more stable Cr(III). This reduction process is a key driver of toxicity as it generates reactive oxygen species (ROS), leading to significant oxidative stress.

The generated ROS and the chromium species themselves can cause widespread cellular damage, including DNA damage, lipid peroxidation, and protein modification. Cr(III), the final product of intracellular reduction, can form stable complexes with macromolecules, leading to the formation of DNA adducts, DNA strand breaks, and chromosomal aberrations, which are central to its carcinogenic properties.

Several key signaling pathways are known to be dysregulated by Cr(VI) exposure, contributing to its toxic and carcinogenic effects:

-

p53 Signaling: DNA damage induced by chromium adducts and ROS can activate the p53 tumor suppressor protein. This can lead to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death).

-

PI3K-Akt and MAPK Pathways: These pathways are crucial for cell survival, proliferation, and differentiation. Cr(VI) exposure can lead to their dysregulation, which can contribute to the uncontrolled cell growth characteristic of cancer.

-

NF-κB Signaling: This pathway plays a central role in the inflammatory response. Cr(VI) can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and contributing to a state of chronic inflammation, which is a known risk factor for cancer development.